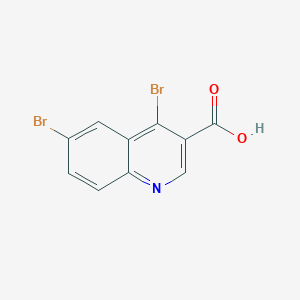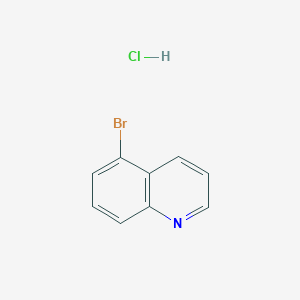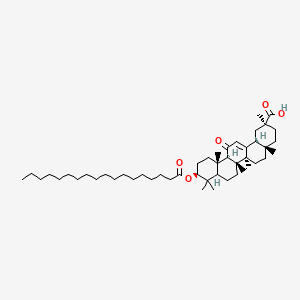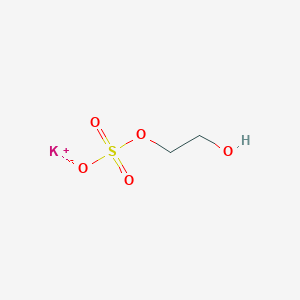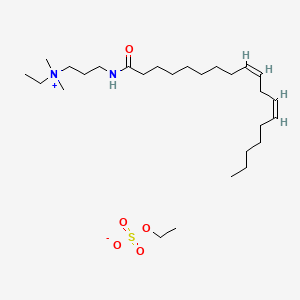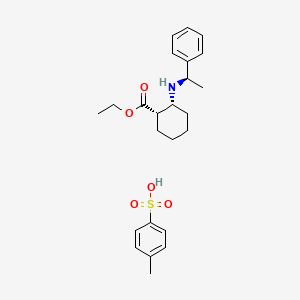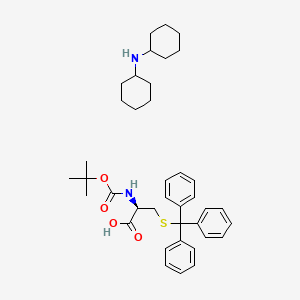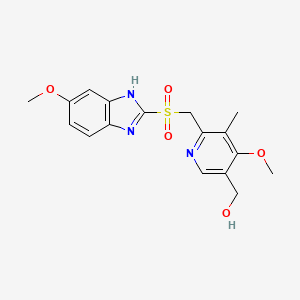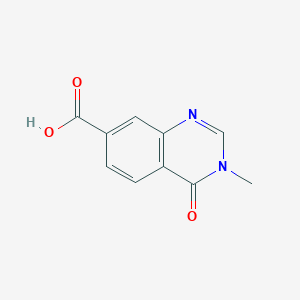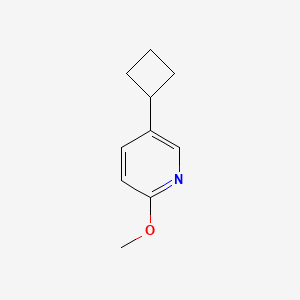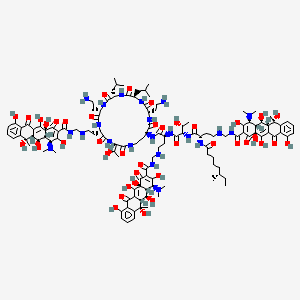
Colimecycline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
哥利霉素是一种化学化合物,以其在化学、生物学和医学等各个领域的应用而闻名。 它是四环素的衍生物,四环素是一种广谱抗生素,哥利霉素因其抗菌特性而被使用 .
准备方法
合成路线和反应条件
哥利霉素的合成涉及多个步骤,从基本的四环素结构开始。该过程通常包括以下步骤:
加氢: 四环素经过加氢反应以减少特定的双键。
酰胺化: 然后将加氢产物与胺反应形成酰胺衍生物。
环化: 酰胺衍生物发生环化反应形成哥利霉素结构。
工业生产方法
哥利霉素的工业生产遵循类似的合成路线,但规模更大。该过程包括:
大规模加氢: 使用大规模加氢反应器来还原四环素。
连续酰胺化: 采用连续流动反应器进行酰胺化步骤。
自动化环化: 利用自动化系统进行环化过程,以确保一致性和效率。
化学反应分析
反应类型
哥利霉素会经历各种化学反应,包括:
氧化: 哥利霉素可以被氧化形成不同的衍生物。
还原: 它可以被还原形成更简单的化合物。
取代: 通过取代反应,可以将各种取代基引入哥利霉素结构中。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及卤素和烷基化试剂等试剂。
主要形成的产物
从这些反应中形成的主要产物包括各种哥利霉素衍生物,它们具有改变的抗菌特性和改善的药代动力学特性。
科学研究应用
哥利霉素具有广泛的科学研究应用:
化学: 用作研究四环素衍生物的模型化合物。
生物学: 用于细菌耐药机制的研究。
医学: 研究其在治疗对其他抗生素耐药的细菌感染方面的潜力。
工业: 用于开发新的抗菌剂和制剂。
作用机制
哥利霉素通过与细菌的 30S 核糖体亚基结合发挥作用,阻止氨酰-tRNA 结合到核糖体的 A 位点。 这种抑制阻止了多肽链的延伸,导致抑菌作用 . 分子靶标包括细菌核糖体,涉及的途径与蛋白质合成抑制有关。
相似化合物的比较
类似化合物
四环素: 哥利霉素的母体化合物,用于类似的抗菌目的。
多西环素: 另一种四环素衍生物,具有更广泛的活性范围。
米诺环素: 以其增强的穿透组织能力和治疗感染的能力而闻名。
独特性
哥利霉素的独特性在于其特定的修饰,与其他四环素衍生物相比,它增强了其抗菌特性并减少了耐药性的发展。
属性
CAS 编号 |
58298-92-3 |
|---|---|
分子式 |
C122H172N22O40 |
分子量 |
2586.8 g/mol |
IUPAC 名称 |
(4S,4aR,5S,5aR,6S,12aS)-N-[[2-[(3S,6S,9S,12S,15R,18S,21S)-21-[[(2S)-4-[[[(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-[[(2S,3R)-2-[[(2S)-4-[[[(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-[[(6S)-6-methyloctanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-9,18-bis(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-6-yl]ethylamino]methyl]-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C122H172N22O40/c1-18-51(6)24-19-20-31-68(150)132-59(34-40-125-46-129-112(174)75-92(154)86(142(12)13)81-95(157)78-72(98(160)120(81,182)101(75)163)89(151)69-54(117(78,9)179)25-21-28-65(69)147)108(170)141-85(53(8)146)116(178)137-60(35-41-126-47-130-113(175)76-93(155)87(143(14)15)82-96(158)79-73(99(161)121(82,183)102(76)164)90(152)70-55(118(79,10)180)26-22-29-66(70)148)106(168)136-62-37-43-128-115(177)84(52(7)145)140-109(171)61(135-104(166)57(32-38-123)134-110(172)63(44-49(2)3)139-111(173)64(45-50(4)5)138-105(167)58(33-39-124)133-107(62)169)36-42-127-48-131-114(176)77-94(156)88(144(16)17)83-97(159)80-74(100(162)122(83,184)103(77)165)91(153)71-56(119(80,11)181)27-23-30-67(71)149/h21-23,25-30,49-53,57-64,78-88,95-97,125-127,145-149,154-162,179-184H,18-20,24,31-48,123-124H2,1-17H3,(H,128,177)(H,129,174)(H,130,175)(H,131,176)(H,132,150)(H,133,169)(H,134,172)(H,135,166)(H,136,168)(H,137,178)(H,138,167)(H,139,173)(H,140,171)(H,141,170)/t51-,52+,53+,57-,58-,59-,60-,61-,62-,63-,64+,78+,79+,80+,81+,82+,83+,84-,85-,86-,87-,88-,95-,96-,97-,117+,118+,119+,120-,121-,122-/m0/s1 |
InChI 键 |
UZNWSTUSXOVSQZ-HIDVEBLVSA-N |
SMILES |
CCC(C)CCCCC(=O)NC(CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)NC(C(C)O)C(=O)NC(CCNCNC(=O)C5=C(C(C6C(C7C(=C(C6(C5=O)O)O)C(=O)C8=C(C7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)NC9CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C1=C(C3(C)O)C=CC=C1O)O)N(C)C)O)C(C)O |
手性 SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCNCNC(=O)C1=C([C@H]([C@@H]2[C@H]([C@H]3C(=C([C@@]2(C1=O)O)O)C(=O)C4=C([C@@]3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCNC(=O)C5=C([C@H]([C@@H]6[C@H]([C@H]7C(=C([C@@]6(C5=O)O)O)C(=O)C8=C([C@@]7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)N[C@H]9CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C([C@H]([C@@H]2[C@H]([C@H]3C(=C([C@@]2(C1=O)O)O)C(=O)C1=C([C@@]3(C)O)C=CC=C1O)O)N(C)C)O)[C@@H](C)O |
规范 SMILES |
CCC(C)CCCCC(=O)NC(CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C4=C(C3(C)O)C=CC=C4O)O)N(C)C)O)C(=O)NC(C(C)O)C(=O)NC(CCNCNC(=O)C5=C(C(C6C(C7C(=C(C6(C5=O)O)O)C(=O)C8=C(C7(C)O)C=CC=C8O)O)N(C)C)O)C(=O)NC9CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC9=O)CCN)CC(C)C)CC(C)C)CCN)CCNCNC(=O)C1=C(C(C2C(C3C(=C(C2(C1=O)O)O)C(=O)C1=C(C3(C)O)C=CC=C1O)O)N(C)C)O)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


